

initial investigation of vortioxetine hydrobromide crystal forms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vortioxetine Hydrobromide

Cat. No.: B611705

[Get Quote](#)

An Initial Investigation of **Vortioxetine Hydrobromide** Crystal Forms

Introduction

Vortioxetine hydrobromide, chemically known as 1-{2-[(2,4-dimethylphenyl)sulfonyl]phenyl}piperazine hydrobromide, is a multimodal antidepressant used for the treatment of major depressive disorder (MDD).[1][2] The solid-state properties of an active pharmaceutical ingredient (API) are critical for its formulation, stability, bioavailability, and manufacturability. Polymorphism, the ability of a substance to exist in two or more crystalline phases, can significantly impact these properties.[1] **Vortioxetine hydrobromide** is known to exhibit extensive polymorphism, existing in various anhydrous, hydrated, and solvated crystalline forms.[3] This document provides a technical overview of the known crystal forms of **vortioxetine hydrobromide**, presenting key characterization data, experimental protocols for their preparation and analysis, and a visualization of their interrelationships. The commercially available product, Brintellix® (now Trintellix®), contains the beta (β) polymorph of **vortioxetine hydrobromide**. [1][4]

Crystalline Forms and Their Characterization

Numerous crystalline forms of **vortioxetine hydrobromide** have been identified and characterized using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). These forms include anhydrous polymorphs, hydrates, and solvates.

Anhydrous Polymorphs

Several anhydrous and non-solvated crystal forms have been reported, often designated with Greek letters (Alpha, Beta, Gamma, Delta, Omega, Sigma).^{[5][6]} These forms differ in their crystal lattice arrangements, leading to variations in physical properties like solubility and stability.^[7] For instance, Form β is the thermodynamically stable form, while Form α is considered metastable.^[4] Form δ has been reported as an anhydrous, non-solvated form with higher solubility compared to forms α and β .^[7]

Hydrates

Hydrated crystal forms incorporate water molecules into their crystal lattice. A monohydrate and a hemihydrate of **vortioxetine hydrobromide** have been described.^{[3][8]} Form λ is also identified as a hydrated form, with a molar ratio of **vortioxetine hydrobromide** to water ranging from approximately 1:1.2 to 1:2.^[9] The presence of water can significantly affect the stability of the crystalline structure.

Solvates

Solvates are crystalline forms that incorporate molecules of the crystallization solvent into their structure. Due to strict limits on residual solvents in APIs, solvated forms are often not suitable for final pharmaceutical formulations but can serve as crucial intermediates in the preparation of other, more stable forms.^[6] Various solvates of **vortioxetine hydrobromide** have been identified, including those with tert-butanol (Forms R1, R2), 2-butanol (Forms R3, R4), benzyl alcohol (Form C), isopropanol, and ethyl acetate.^{[1][5][10]}

Data Presentation

The following tables summarize the quantitative characterization data for the various known crystalline forms of **vortioxetine hydrobromide**.

Table 1: Powder X-ray Diffraction (PXRD) Data for **Vortioxetine Hydrobromide** Polymorphs

| Crystal Form | Characteristic Peaks ($2\theta \pm 0.2^\circ$) | Reference(s) |
|---------------------------------|---|---|
| Form α | Metastable form, specific peaks not detailed in provided abstracts. | [11] |
| Form β | 6.89, 9.73, 13.78, 14.64 | [4] |
| Form δ | 5.5, 14.8, 16.7, 20.0 | [5] |
| Form λ (Hydrate) | 4.0, 8.0, 12.0, 12.7, 15.7, 16.0, 16.4, 19.0, 20.1, 20.3 | [9] |
| Form ω | 3.8, 11.3, 17.5, 18.7, 18.9, 19.7, 20.5, 20.6, 22.6, 23.9, 27.1, 28.4 | [6] |
| Form σ | 3.8, 11.6, 13.0, 14.0, 14.4, 15.5, 18.2, 18.4, 19.2, 20.0, 20.2, 21.0, 21.4, 22.3, 23.4, 23.8, 27.0, 28.2 | [6] [9] |
| Form M2 | 6.5, 19.0, 19.8, 29.3 | [12] |
| Form M3 | 17.9, 19.8, 22.1, 23.9 | [12] |
| Form M4 | 14.2, 19.4, 22.7, 23.7, 24.0, 28.6 | [12] |
| Form C (Benzyl Alcohol Solvate) | 8.28, 8.85, 11.84, 14.22, 14.75, 15.00, 16.13, 16.59, 17.65, 18.18, 19.02, 19.24 | [1] |
| Form R1 (tert-Butanol Solvate) | 6.7, 8.6, 15.9, 19.1 | [10] [13] |
| Form R2 (tert-Butanol Solvate) | 7.5, 10.0, 18.1, 20.2 | [10] [13] |
| Form R3 (2-Butanol Solvate) | 6.6, 8.6, 15.9, 19.1 | [10] [13] |
| Form R4 (2-Butanol Solvate) | 7.8, 10.1, 18.5, 20.4 | [10] [13] |

| Diethyl Ether Solvate | 8.34, 12.98, 15.30, 16.67, 17.20 |[\[1\]](#) |

Table 2: Thermal Analysis Data (DSC, TGA) for **Vortioxetine Hydrobromide** Polymorphs

| Crystal Form | DSC Endothermic Peaks (°C) | TGA Weight Loss (%) | Reference(s) |
|---------------------------------|------------------------------|---------------------|--------------|
| Form β | ~231 (Melting Point) | Not specified | [4] |
| Form C (Benzyl Alcohol Solvate) | 140 - 150 | Not specified | [1] |
| Form R1 (tert-Butanol Solvate) | ~129.22 and ~226.9 | ~16.48 | [2][10][13] |
| Form R2 (tert-Butanol Solvate) | ~132.80 and ~226.51 | ~16.45 | [10][13] |
| Form R3 (2-Butanol Solvate) | ~96.34, ~227.75, and ~234.21 | ~15.72 | [10][13] |

| Form R4 (2-Butanol Solvate) | ~92.36, ~226.18, and ~230.77 | ~16.30 |[10][13] |

Table 3: Solubility Data for Selected **Vortioxetine Hydrobromide** Forms

| Crystal Form | Solvent | Solubility | Reference(s) |
|---------------------------------------|-----------|-----------------|--------------|
| Form α | Water | 2.0 mg/mL | [7] |
| Form β | Water | 1.2 mg/mL | [7] |
| Calculated for Form δ | Water | 1.8 - 3.1 mg/mL | [7] |
| Vortioxetine HBr (form not specified) | Ethanol | ~5 mg/mL | [14] |
| Vortioxetine HBr (form not specified) | DMSO, DMF | ~30 mg/mL | [14] |

| Vortioxetine HBr (form not specified) | Aqueous Phosphate Buffer (pH 6.8) | 0.078 mg/mL |[15]
|

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon prior research. The following sections describe generalized protocols for the preparation and characterization of **vortioxetine hydrobromide** crystal forms based on published procedures.

Preparation of Crystalline Forms

The generation of different polymorphs is highly dependent on crystallization conditions such as solvent, temperature, cooling rate, and the presence of seed crystals.

- Preparation of Form α (Metastable Form):
 - Prepare amorphous **vortioxetine hydrobromide**.[\[11\]](#)
 - Confine the amorphous material within silica nanopores.[\[11\]](#)
 - Expose the confined amorphous material to the vapor of a selected solvent (e.g., methyl acetate, n-propanol) in a sealed container at a controlled temperature (e.g., 303.15 K).[\[11\]](#)
 - Periodically analyze the sample by PXRD until the characteristic pattern for Form α is observed.[\[11\]](#)
- Preparation of Form R1 (tert-Butanol Solvate):
 - Add **vortioxetine hydrobromide** to tert-butanol (5-20 volumes by weight) to create a suspension.[\[10\]](#)
 - Heat the suspension to 50-60°C and stir for 1-3 hours. The mixture may not become a clear solution.[\[10\]](#)
 - Gradually cool the mixture to ambient temperature (25-35°C) and continue stirring for 1-3 hours.[\[10\]](#)
 - Isolate the resulting solid by filtration.[\[10\]](#)
 - Dry the solid at 40-50°C under vacuum.[\[10\]](#)

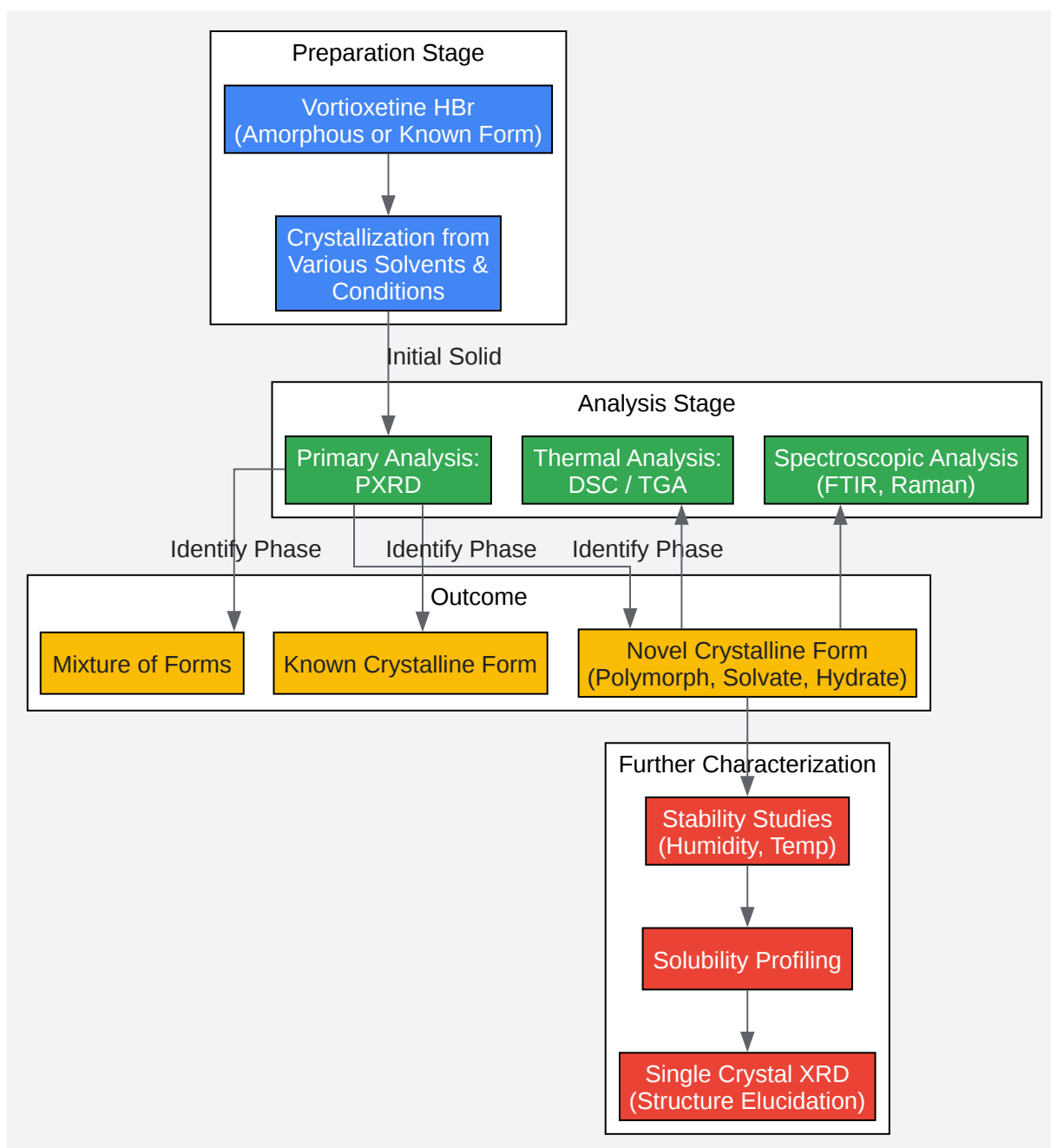
- Preparation of Form σ from Form ω :
 - Obtain **vortioxetine hydrobromide** in crystalline Form ω .[\[9\]](#)
 - Dry Form ω in an oven under vacuum at 40°C for 15 hours, or air-dry at 90°C.[\[9\]](#)
 - The resulting solid is crystalline Form σ .[\[9\]](#)

Analytical Methods

- Powder X-ray Diffraction (PXRD):
 - Samples are gently packed into a sample holder.
 - Data is collected using a diffractometer with Cu K α radiation ($\lambda \approx 1.5405 \text{ \AA}$).[\[10\]](#)[\[16\]](#)
 - The analysis is typically performed in a continuous scan mode, for example, over a 2θ range of 3° to 45°. [\[10\]](#)
- Differential Scanning Calorimetry (DSC):
 - Accurately weigh 3-5 mg of the sample into an aluminum pan and seal it.[\[11\]](#)
 - Heat the sample at a constant rate (e.g., 5 or 10 K/min) under a dynamic nitrogen atmosphere (e.g., 50 mL/min flow rate).[\[1\]](#)[\[11\]](#)
 - Record the heat flow to detect thermal events such as melting or desolvation.[\[11\]](#)
- Thermogravimetric Analysis (TGA):
 - Place a weighed sample onto a TGA balance.
 - Heat the sample at a controlled rate under a nitrogen atmosphere.
 - Record the change in mass as a function of temperature to determine solvent/water content and decomposition temperature.[\[10\]](#)

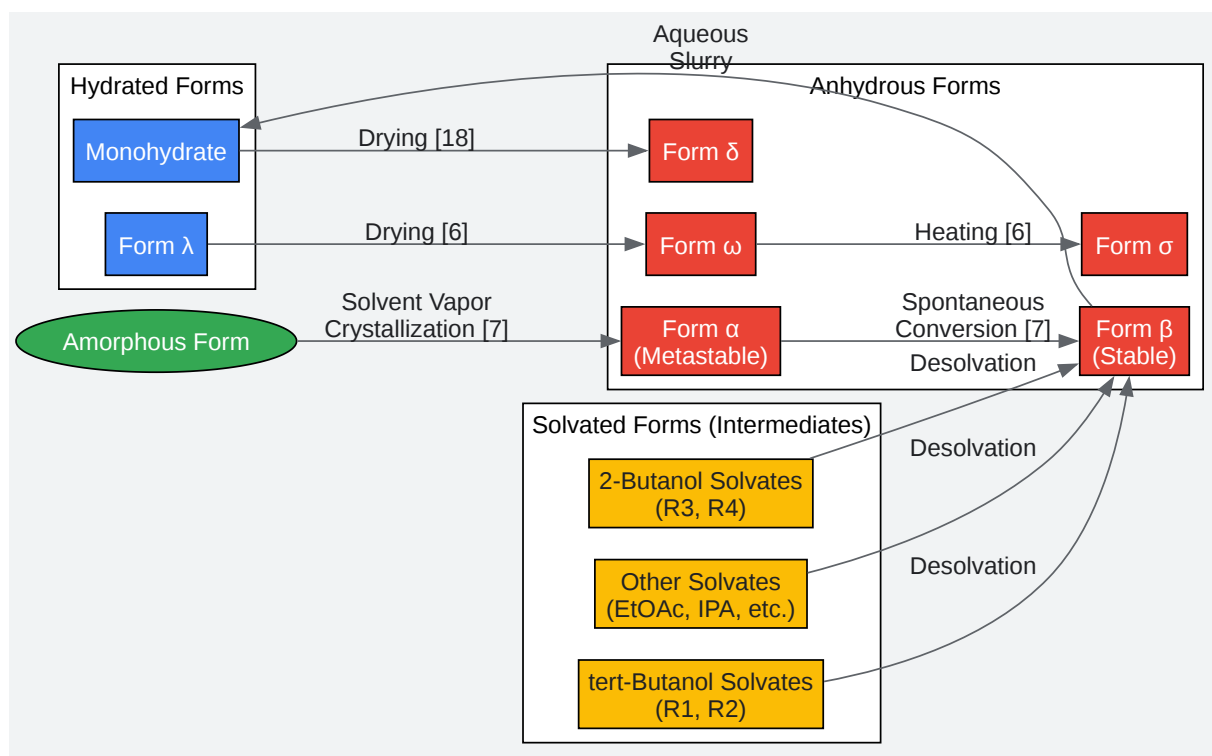
Visualizations of Workflows and Relationships

Diagrams created using Graphviz help to visualize the complex relationships and processes involved in the study of **vortioxetine hydrobromide**'s crystal forms.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for polymorph screening.



[Click to download full resolution via product page](#)

Caption: Potential interconversion pathways for vortioxetine HBr forms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO2015166379A2 - Novel polymorphic forms of vortioxetine and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Crystal structures of vortioxetine and its methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patents.justia.com [patents.justia.com]
- 5. US20150266841A1 - Novel Crystalline Form Of Vortioxetine Hydrobromide - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. WO2014044721A1 - Novel crystalline form of vortioxetine hydrobromide - Google Patents [patents.google.com]
- 9. EP3564224A2 - Crystalline form of vortioxetine hydrobromide as antidepressant drug - Google Patents [patents.google.com]
- 10. WO2017125504A1 - Polymorphic forms of vortioxetine hydrobromide tert-butanolate - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. WO2016125190A2 - Novel crystalline forms of vortioxetine, premixes, and processes for the preparation thereof - Google Patents [patents.google.com]
- 13. US20190194154A1 - Polymorphic Forms Of Vortioxetine Hydrobromide Tert-Butanolate - Google Patents [patents.google.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. WO2016079751A2 - A process for preparation of vortioxetine and polymorphs thereof - Google Patents [patents.google.com]
- To cite this document: BenchChem. [initial investigation of vortioxetine hydrobromide crystal forms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611705#initial-investigation-of-vortioxetine-hydrobromide-crystal-forms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com